Cas no 2154341-30-5 (N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide)

N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide is a small-molecule compound featuring a sulfonamide linkage between a methyl-substituted pyridine ring and a 2,6-dioxopiperidin-3-yl moiety. This structure confers potential utility in medicinal chemistry, particularly as a targeted protein degrader or protease inhibitor due to its ability to engage with E3 ubiquitin ligase complexes. The dioxopiperidine scaffold enhances binding affinity to cereblon (CRBN), a key component in proteolysis-targeting chimeras (PROTACs). Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and solubility profile further support its applicability in preclinical research for oncology and inflammatory diseases.
N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide structure
2154341-30-5 structure
Product Name:N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide
CAS No:2154341-30-5
MF:C11H13N3O4S
MW:283.303621053696
CID:5673774
PubChem ID:138467067
Update Time:2025-08-05

N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26682816
    • 2154341-30-5
    • SCHEMBL20812159
    • N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide
    • Inchi: 1S/C11H13N3O4S/c1-14(8-5-6-9(15)13-11(8)16)19(17,18)10-4-2-3-7-12-10/h2-4,7-8H,5-6H2,1H3,(H,13,15,16)
    • InChI Key: VQONRAHEAGBHDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CN=1)(N(C)C1C(NC(CC1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 283.06267708g/mol
  • Monoisotopic Mass: 283.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 105Ų

N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26682816-1g
N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide
2154341-30-5
1g
$0.0 2023-09-12
Enamine
EN300-26682816-1.0g
N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide
2154341-30-5 95.0%
1.0g
$0.0 2025-03-20

Additional information on N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide

N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide (CAS No. 2154341-30-5): A Comprehensive Overview

N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide (CAS No. 2154341-30-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, represents a promising candidate for the development of new drugs targeting various diseases. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide.

The chemical structure of N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide is composed of a piperidine ring with two oxo groups at positions 2 and 6, a pyridine ring with a sulfonamide group at position 2, and a methyl group attached to the nitrogen atom of the sulfonamide moiety. This intricate arrangement confers the compound with distinct chemical properties and biological activities. The presence of the piperidine ring and the sulfonamide group makes it a versatile scaffold for drug design and optimization.

The synthesis of N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide has been reported in several studies. One common approach involves the reaction of 3-amino-piperidine-2,6-dione with 2-chlorosulfonyl-pyridine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution to form the desired sulfonamide derivative. The synthetic route is highly efficient and can be scaled up for large-scale production, making it suitable for pharmaceutical development.

In terms of biological activities, N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide has shown promising results in various preclinical studies. One notable application is its potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, recent research has demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

Furthermore, N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings suggest that this compound could be a valuable lead for developing novel anticancer agents.

Beyond its direct biological activities, N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide has also been explored as a tool for understanding cellular processes. For example, it has been used in biochemical assays to study enzyme kinetics and to identify potential binding sites on target proteins. This information can be crucial for rational drug design and optimization.

In addition to its therapeutic potential, the safety profile of N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide is an important consideration for its development as a pharmaceutical agent. Preclinical toxicity studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully assess its safety in humans.

The future prospects for N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions such as chronic inflammatory diseases and cancer. These trials will provide valuable insights into its potential as a therapeutic agent and pave the way for its eventual approval and commercialization.

In conclusion, N-(2,6-dioxopiperidin-3-yl)-N-methylpyridine-2-sulfonamide (CAS No. 2154341-30-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a novel therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it is poised to play a crucial role in addressing unmet medical needs.

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